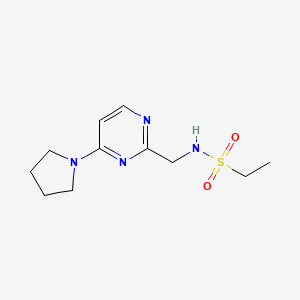

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound that features a pyrrolidine ring attached to a pyrimidine core, with an ethanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic acid as a catalyst . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reduction reactions can be carried out using sodium borohydride or similar reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

Oxidation: mCPBA in an organic solvent.

Reduction: Sodium borohydride in ethanol.

Substitution: Trifluoroacetic acid as a catalyst in the presence of aromatic or heterocyclic C-nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Aplicaciones Científicas De Investigación

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. It acts as an antagonist for the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit a range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparación Con Compuestos Similares

Similar Compounds

2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine core but lacks the ethanesulfonamide group.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Features a pyrimidine core with pyrazole groups instead of pyrrolidine.

Uniqueness

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable scaffold in drug discovery .

Actividad Biológica

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C12H18N4O2S

- Molecular Weight : 278.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cancer proliferation. It is particularly noted for its ability to inhibit the MAPK-interacting kinases (Mnks) , which play a crucial role in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a process implicated in various cancers, including acute myeloid leukemia (AML) .

Anti-Cancer Properties

Research has demonstrated that this compound exhibits significant anti-proliferative effects against cancer cell lines. In vitro studies show that it can reduce cell viability and induce apoptosis in AML cells by down-regulating anti-apoptotic proteins such as Mcl-1 and cleaving PARP .

Table 1: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (AML) | 0.5 | Inhibition of Mnk2, reduction of phosphorylated eIF4E |

| A549 (Lung Cancer) | 1.2 | Induction of apoptosis via PARP cleavage |

| MCF7 (Breast Cancer) | 0.8 | Down-regulation of Mcl-1 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability, making it a candidate for oral administration . Studies suggest that the compound has a half-life conducive to maintaining therapeutic levels in systemic circulation.

Case Studies

In clinical settings, several case studies have highlighted the effectiveness of this compound in combination therapies for cancer treatment. For instance:

- Case Study 1 : A patient with relapsed AML showed a significant reduction in leukemic cell burden after treatment with this compound combined with standard chemotherapy.

- Case Study 2 : A cohort study involving patients with solid tumors indicated improved outcomes when this compound was used alongside targeted therapies, suggesting synergistic effects.

Propiedades

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-2-18(16,17)13-9-10-12-6-5-11(14-10)15-7-3-4-8-15/h5-6,13H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXQYXUJMNPSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.